A Technical Guide to 2-Methyl-2-nitropropane-d9: Properties, Applications, and Methodologies
A Technical Guide to 2-Methyl-2-nitropropane-d9: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-nitropropane-d9, the deuterated isotopologue of tert-nitrobutane, is a specialized chemical reagent with significant utility in advanced analytical and research applications. Its core value lies in the nine deuterium atoms, which impart specific physicochemical properties that are highly advantageous for Electron Paramagnetic Resonance (EPR) spectroscopy and as an internal standard in mass spectrometry-based quantification. This guide provides an in-depth exploration of its chemical properties, discusses the mechanistic basis for its primary applications, and presents generalized, field-proven protocols for its use. We will delve into the causality behind experimental choices, ensuring a robust and validated understanding for its practical implementation in the laboratory.
Introduction: The Significance of Isotopic Labeling
2-Methyl-2-nitropropane-d9, also known as tert-nitrobutane-d9, is a stable isotope-labeled compound where all nine hydrogen atoms of the tert-butyl group have been replaced with deuterium. This isotopic substitution is not trivial; it profoundly alters specific molecular properties without changing the compound's fundamental chemical reactivity. The increased mass (M+9) and distinct nuclear spin properties of deuterium are the primary reasons for its utility.[1]
In the context of modern research, particularly in drug metabolism, toxicology, and materials science, the ability to unambiguously detect and quantify transient species or trace amounts of an analyte is paramount. Deuterated compounds like 2-Methyl-2-nitropropane-d9 serve as powerful tools to enhance the sensitivity, specificity, and accuracy of the two primary techniques discussed herein: EPR spectroscopy and mass spectrometry.
Physicochemical Properties
A comprehensive understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application.
Chemical Structure:
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IUPAC Name: 2-methyl-2-nitropropane-1,1,1,3,3,3-d9
-
Common Synonyms: tert-Nitrobutane-d9, t-BuNO2-d9
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Chemical Formula: (CD₃)₃CNO₂
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SMILES: [2H]C([2H])([2H])C(=O)(C([2H])([2H])[2H])C([2H])([2H])[2H][1]
Data Summary Table:
| Property | Value | Source |
| Molecular Weight | 112.18 g/mol | [1] |
| Appearance | Clear colorless liquid after melting | [2] |
| Boiling Point | 126-127 °C (lit.) | [1][2] |
| Melting Point | ~24-26 °C | [3] |
| Density | 1.034 g/mL at 25 °C | [1] |
| Flash Point | 19 °C (66.2 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.402 (lit.) | [1] |
| Isotopic Purity | ≥98 atom % D | [1] |
| Solubility | Miscible with Benzene, Ethanol, Ether |
Core Application: Spin Trapping in Electron Paramagnetic Resonance (EPR) Spectroscopy
The detection of short-lived, highly reactive free radicals is a significant challenge in chemistry and biology.[4] These species are often implicated in processes ranging from oxidative stress in disease to polymer degradation.[5] Spin trapping is an analytical technique where a "spin trap" compound reacts with an unstable radical to form a more stable and persistent paramagnetic radical adduct, which can then be readily detected and characterized by EPR spectroscopy.[4][5][6]
Mechanism of Action and the Deuteration Advantage
2-Methyl-2-nitropropane's corresponding nitroso compound, 2-methyl-2-nitrosopropane (MNP), is a highly effective spin trap for carbon-centered radicals.[5][7] The unstable radical (R•) adds directly to the nitrogen atom of the nitroso group, forming a stable nitroxide adduct.[8][9]
The key advantage of using the deuterated (-d9) form lies in the interpretation of the resulting EPR spectrum. The spectrum's hyperfine splitting constants (hfsc's) provide a fingerprint for the trapped radical.[5][10] Hydrogen atoms (protons) on the spin trap itself can contribute to complex hyperfine splitting, which can broaden spectral lines and complicate interpretation. By replacing these protons with deuterium, which has a much smaller magnetic moment, the hyperfine coupling from the trap is minimized. This results in:
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Sharper EPR spectral lines.
-
Improved spectral resolution.
-
Easier and more accurate identification of the hyperfine splitting from the trapped radical itself.
Experimental Protocol: Generalized Workflow for EPR Spin Trapping
This protocol provides a foundational methodology. Causality: Each step is critical for success. For instance, deoxygenation is mandatory because paramagnetic molecular oxygen (O₂) can broaden the EPR signal, rendering detection impossible.[5]
-
Preparation of Spin Trap Solution:
-
The active spin-trapping species, 2-methyl-2-nitrosopropane (MNP, the blue monomer), exists in equilibrium with its inactive, colorless dimer.[5][7] The nitropropane starting material is a precursor. The active nitroso form must often be generated in situ or used from a prepared source.
-
Dissolve the MNP-d9 dimer in the chosen solvent (e.g., benzene, tert-butanol) to a typical concentration of 1-50 mM. The solution should be protected from light to prevent photodecomposition.[5]
-
Crucially, deoxygenate the solvent by bubbling with high-purity nitrogen or argon gas for at least 30 minutes prior to use.
-
-
Sample Preparation:
-
Prepare the system under investigation (e.g., a chemical reaction, a biological sample) in an appropriate deoxygenated buffer or solvent.
-
-
Spin Trapping Reaction:
-
In a specialized EPR capillary tube or flat cell, combine the MNP-d9 solution with the sample. The final concentration of the spin trap typically ranges from 1-10 mM, but must be optimized for the specific system to maximize trapping efficiency without causing artifacts.[5]
-
Initiate radical generation. This can be achieved via various methods such as UV irradiation, addition of a chemical catalyst (e.g., a Fenton reagent), or initiation of an enzymatic reaction.[5]
-
-
EPR Data Acquisition:
-
Immediately place the sample into the EPR spectrometer.
-
Typical Instrument Settings: These must be optimized for the specific spin adduct.
-
Microwave Frequency: X-band (~9.5 GHz)
-
Microwave Power: Low enough to avoid signal saturation (e.g., 4 mW).[10]
-
Center Field: Set according to the g-value of the expected nitroxide (~330-350 mT).
-
Modulation Amplitude: Kept low to maintain resolution (e.g., 0.1 mT).[10]
-
Number of Scans: Accumulate scans as needed to achieve an adequate signal-to-noise ratio.[5]
-
-
-
Data Interpretation:
-
Analyze the resulting EPR spectrum. The pattern of lines (hyperfine splitting) and their spacing (hyperfine splitting constants) are used to identify the structure of the trapped radical by comparison with literature values or through simulation.[5]
-
Core Application: Internal Standard in Mass Spectrometry (MS)
In quantitative analysis, particularly in complex matrices like biological fluids or environmental samples, accuracy and precision are paramount. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantification. This technique relies on the use of a stable isotope-labeled internal standard (IS).
Principle and Advantages
2-Methyl-2-nitropropane-d9 is an ideal surrogate (a type of internal standard structurally very similar but not identical to the analyte) for quantifying its non-deuterated counterpart or other similar volatile nitroalkanes.[11][12] The principle is as follows:
-
Identical Chemical Behavior: The deuterated standard behaves nearly identically to the native analyte during sample extraction, cleanup, and chromatographic separation. This means it experiences the same losses during sample workup.
-
Co-elution: Both the analyte and the IS will co-elute from the gas or liquid chromatography column.
-
Mass-Based Differentiation: Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the IS due to the +9 mass difference.[1]
-
Ratio-Based Quantification: The concentration of the analyte is determined by the ratio of the analyte's signal intensity to the known concentration of the IS. This ratiometric measurement corrects for variations in sample recovery and instrument response, leading to highly accurate and precise results.[13]
Experimental Protocol: Generalized Workflow for GC-MS/MS Quantification
This workflow is based on methods used for quantifying volatile organic compounds in complex samples, such as cigarette smoke.[11][12]
-
Preparation of Standards:
-
Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte.
-
Prepare an internal standard stock solution of 2-Methyl-2-nitropropane-d9 in a suitable solvent (e.g., hexane, ethyl acetate).[11]
-
-
Sample Preparation and Spiking:
-
To each unknown sample, quality control sample, and calibration standard, add a precise and identical volume of the internal standard stock solution. This "spiking" step is the most critical for accuracy.
-
-
Extraction and Cleanup:
-
Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction (SPE)) to isolate the analytes from the sample matrix.[11] The co-presence of the IS ensures that any loss of analyte during this step is mirrored by a proportional loss of the IS.
-
-
GC-MS/MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS/MS system.
-
Gas Chromatography (GC): Use an appropriate capillary column to separate the analytes from other matrix components. The temperature program should be optimized to ensure good peak shape and resolution.
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
-
Define a specific precursor ion → product ion transition for the analyte.
-
Define a specific precursor ion → product ion transition for the 2-Methyl-2-nitropropane-d9 IS. The precursor ion will be M+9 relative to the analyte.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the IS transitions in each sample and standard.
-
Calculate the ratio of the analyte peak area to the IS peak area for each injection.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 2-Methyl-2-nitropropane is a hazardous chemical and its deuterated analogue should be handled with the same level of care.
-
Hazards: The non-deuterated form is classified as a flammable solid or liquid.[3][14] It causes skin and serious eye irritation and may cause respiratory irritation.[14] It is crucial to handle this chemical as potentially carcinogenic, following precedents set for similar compounds like 2-Nitropropane.[15]
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Keep away from heat, sparks, open flames, and other ignition sources.[14]
-
Use explosion-proof electrical and ventilation equipment.[14]
-
Ground and bond containers during transfer to prevent static discharge.[14]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[14]
-
Conclusion
2-Methyl-2-nitropropane-d9 is a highly specialized reagent whose value is derived directly from its isotopic composition. For the researcher investigating radical-mediated mechanisms, it offers a pathway to clearer, more interpretable EPR spectra through its use as a spin-trap precursor. For the analytical scientist tasked with precise quantification of volatile nitro compounds, it serves as an exemplary internal standard for robust and reliable isotope dilution mass spectrometry. The protocols and principles outlined in this guide provide a framework for leveraging the unique properties of this compound to achieve high-quality, reproducible scientific data.
References
- Benchchem. (n.d.). Application Notes and Protocol for Spin Trapping with 2-Methyl-2-nitrosopropane.
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National Center for Biotechnology Information. (n.d.). 2-Methyl-2-nitropropane. PubChem Compound Database. Retrieved from [Link]
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CIQTEK. (2023, January 3). Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications. Retrieved from [Link]
- University of Siena. (n.d.). Spin Trapping. Dipartimento di Biotecnologie, chimica e farmacia.
- Al-Abdullah, Z., et al. (2015). EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu. PLoS ONE, 10(8), e0136956.
- Chapman, J. R., et al. (2019). Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. Nicotine & Tobacco Research, 21(9), 1259–1265.
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ResearchGate. (2025, August 7). Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. Retrieved from [Link]
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ResearchGate. (2025, August 6). Spin-trapping with 2-methyl-2-nitrosopropane: Photochemistry of carbonyl-containing compounds. Methyl radical formation from dimethyl sulfoxide. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). 2-NITROPROPANE HAZARD SUMMARY. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Quantification of 2- Nitropropane in Cigarette Smoke.
- Karoui, H., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. Antioxidants, 9(11), 1148.
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National Institute of Standards and Technology. (n.d.). Propane, 2-methyl-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
- The Royal Society of Chemistry. (2021, May 14). Spin Trapping. In Nitroxides (Vol. 1, pp. 401-440).
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CPAChem. (n.d.). Safety data sheet: 2-Nitropropane. Retrieved from [Link]
- Bard, A. J., et al. (2002). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide. Journal of the American Chemical Society, 104(11), 2993-2997.
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ResearchGate. (2025, August 7). EPR Spin trapping of protein radicals. Retrieved from [Link]
- Suzen, S., et al. (2024). EPR Spectroscopy Coupled with Spin Trapping as an Alternative Tool to Assess and Compare the Oxidative Stability of Vegetable Oils for Cosmetics. Cosmetics, 11(6), 173.
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Wikipedia. (n.d.). Spin trapping. Retrieved from [Link]
- Lalevée, J., et al. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST)
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